1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one, often abbreviated as ODQ, is a heterocyclic organic compound widely employed in biochemical and pharmacological research. [] It serves as a potent and selective inhibitor of nitric oxide-sensitive guanylyl cyclase (NO-sensitive GC), a key enzyme in the nitric oxide (NO) signaling pathway. [] By inhibiting NO-sensitive GC, ODQ effectively blocks the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), disrupting the downstream effects of NO signaling. [] This inhibitory action makes ODQ a valuable tool for dissecting the role of the NO-cGMP pathway in various physiological and pathological processes.
1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one, commonly referred to as ODQ, is a selective inhibitor of soluble guanylate cyclase, an enzyme critical in the nitric oxide signaling pathway. This compound is notable for its role in various physiological processes and its potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease. The molecular formula of ODQ is C₉H₅N₃O₂, with a molecular weight of approximately 187.16 g/mol .
ODQ was first characterized in the mid-1990s as a potent inhibitor of soluble guanylate cyclase. It has been classified under the category of oxadiazoles and quinoxalines, compounds that are recognized for their diverse biological activities. The compound is primarily sourced from chemical suppliers such as Thermo Scientific and TCI Chemicals, where it is available in high purity for research purposes .
The synthesis of 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one typically involves multi-step organic reactions. The general synthetic route includes:
The specific conditions (temperature, solvent choice, and reaction time) can vary based on the desired yield and purity of the final product. Detailed methodologies can be found in specialized organic synthesis literature.
The chemical structure of 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one features a fused ring system that combines an oxadiazole ring with a quinoxaline structure. The key structural characteristics include:
The compound's structure allows it to interact effectively with the heme group of soluble guanylate cyclase.
ODQ primarily functions by inhibiting soluble guanylate cyclase activity, which leads to decreased levels of cyclic guanosine monophosphate (cGMP). Key reactions involving ODQ include:
The mechanism by which 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one exerts its effects involves several steps:
Research has demonstrated that ODQ can attenuate motor impairments in animal models of Parkinson's disease by modulating oxidative stress responses through its action on soluble guanylate cyclase .
Key physical and chemical properties of 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one include:
These properties make ODQ suitable for laboratory studies involving biochemical assays.
1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2